MS4077

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

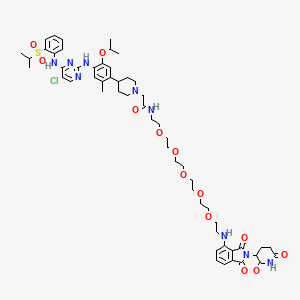

2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72ClN9O13S/c1-35(2)78-46-32-40(37(5)31-44(46)61-55-59-33-41(56)51(63-55)60-42-10-6-7-12-47(42)79(71,72)36(3)4)38-15-19-64(20-16-38)34-49(67)58-18-22-74-24-26-76-28-30-77-29-27-75-25-23-73-21-17-57-43-11-8-9-39-50(43)54(70)65(53(39)69)45-13-14-48(66)62-52(45)68/h6-12,31-33,35-36,38,45,57H,13-30,34H2,1-5H3,(H,58,67)(H,62,66,68)(H2,59,60,61,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJQNCZEPLNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCOCCOCCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72ClN9O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MS4077: A Technical Guide to a Novel ALK Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4077 is a potent and selective degrader of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate ALK, rather than merely inhibiting its enzymatic activity. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a heterobifunctional molecule, simultaneously binding to both the ALK protein and an E3 ubiquitin ligase. This ternary complex formation is the critical initiating step in the targeted degradation of ALK. The E3 ligase component recruited by this compound is Cereblon (CRBN), which is part of the CUL4-DDB1-CRBN-Rbx1 (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3]

Once the ALK-MS4077-CRBN ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ALK protein. This polyubiquitination marks ALK for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell. The degradation of ALK leads to the inhibition of its downstream signaling pathways, most notably the JAK-STAT pathway, which is crucial for cancer cell proliferation and survival.[1]

Diagram of the this compound Mechanism of Action

Caption: A diagram illustrating the PROTAC mechanism of this compound, leading to ALK degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Description |

| ALK Binding Affinity (Kd) | 37 nM | Dissociation constant for this compound binding to ALK, indicating high-affinity binding.[1] |

Table 1: Binding Affinity of this compound for ALK.

| Cell Line | ALK Fusion Protein | DC50 (16h treatment) | Description |

| SU-DHL-1 | NPM-ALK | 3 ± 1 nM | 50% degradation concentration in anaplastic large cell lymphoma cells. |

| NCI-H2228 | EML4-ALK | 34 ± 9 nM | 50% degradation concentration in non-small cell lung cancer cells. |

Table 2: ALK Degradation Efficiency of this compound.

| Cell Line | IC50 (3-day treatment) | Description |

| SU-DHL-1 | 46 ± 4 nM | 50% inhibitory concentration for cell proliferation. |

Table 3: Anti-proliferative Activity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blotting for ALK Degradation

This protocol is used to determine the levels of ALK protein in cells following treatment with this compound.

Experimental Workflow

Caption: Workflow for Western Blot analysis of ALK protein levels.

Methodology:

-

Cell Culture and Treatment: SU-DHL-1 or NCI-H2228 cells are seeded and treated with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 16 hours).

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ALK (and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Data Analysis: The intensity of the ALK band is quantified and normalized to the loading control to determine the relative protein levels.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Experimental Workflow

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:

-

Cell Seeding: SU-DHL-1 cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well.

-

Treatment: Cells are treated with a serial dilution of this compound or DMSO.

-

Incubation: The plate is incubated for 3 days at 37°C in a humidified incubator.

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the DMSO control, and the IC50 value is calculated using a non-linear regression analysis.

Mechanism of Action Confirmation: Rescue Experiments

These experiments are performed to confirm that the degradation of ALK by this compound is dependent on the Cereblon E3 ligase and the proteasome.

Logical Relationship Diagram

Caption: Logical flow of the rescue experiments to confirm the mechanism of action.

Methodology:

-

Pre-treatment: Cells are pre-treated with either an excess of pomalidomide (to compete with this compound for CRBN binding) or a proteasome inhibitor (e.g., MG-132) for a short period (e.g., 1-2 hours).

-

This compound Treatment: Cells are then treated with this compound in the continued presence of the inhibitor.

-

Analysis: ALK protein levels are assessed by Western blotting as described above. A "rescue" of ALK protein levels (i.e., less degradation) in the presence of the inhibitors confirms the dependence of this compound's activity on Cereblon and the proteasome.

Conclusion

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate oncogenic ALK. Its mechanism of action, involving the formation of a ternary complex with ALK and the Cereblon E3 ligase, leads to the efficient and selective degradation of ALK by the proteasome. This results in the potent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the core mechanisms driving the activity of this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology.

References

An In-depth Technical Guide to MS4077: A Selective ALK Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] While small-molecule ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the development of drug resistance remains a major challenge.[2] The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to overcome this resistance by inducing the degradation of the target protein rather than simply inhibiting its enzymatic activity.[3]

MS4077 is a novel PROTAC designed to selectively target and degrade the ALK protein.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound is a heterobifunctional molecule that links an ALK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual binding induces the formation of a ternary complex between ALK, this compound, and CRBN. The proximity of ALK to the E3 ligase, facilitated by this compound, leads to the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. This degradation of the ALK protein effectively abrogates its downstream signaling pathways, including the phosphorylation of STAT3, thereby inhibiting cancer cell proliferation.

Caption: Mechanism of action of this compound as an ALK protein degrader.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 37 nM | Dissociation constant for binding to ALK protein. |

| Cell Line | ALK Fusion Protein | DC50 (Degradation) | IC50 (Proliferation) | Reference |

| SU-DHL-1 | NPM-ALK | 3 ± 1 nM (after 16h) | 46 ± 4 nM (after 3 days) | |

| NCI-H2228 | EML4-ALK | 34 ± 9 nM (after 16h) | Less sensitive than SU-DHL-1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Cell Culture

-

SU-DHL-1 cells: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

NCI-H2228 cells: Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

All cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis

This protocol is used to determine the levels of ALK protein and the phosphorylation status of downstream signaling proteins.

-

Cell Treatment: Seed cells and treat with varying concentrations of this compound (e.g., 1, 3, 10, 30, and 100 µM for SU-DHL-1 cells; 3, 10, 30, 60, and 100 µM for NCI-H2228 cells) for a specified time (e.g., 16 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALK, phospho-ALK (Y1507), STAT3, phospho-STAT3 (Y705), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical workflow for Western Blot analysis of this compound's effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed SU-DHL-1 or NCI-H2228 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10⁻³ to 1 µM for SU-DHL-1 cells) for 3 days.

-

MTT Reagent Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.

ALK Signaling Pathway

ALK activation triggers multiple downstream signaling cascades that are crucial for cell growth and survival. The primary pathways include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. This compound-mediated degradation of ALK effectively shuts down these pro-survival signals.

Caption: Key downstream signaling pathways activated by ALK.

Conclusion

This compound is a potent and selective ALK protein degrader that effectively reduces ALK protein levels and inhibits downstream signaling in cancer cell lines. Its mechanism of action, leveraging the ubiquitin-proteasome system, presents a promising strategy to overcome resistance to traditional ALK inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ALK-targeting PROTACs as potential cancer therapeutics. While in vivo efficacy data for this compound is not yet publicly available, a related compound, MS4078, has shown good plasma exposure in mouse pharmacokinetic studies, suggesting the potential for in vivo activity within this class of degraders. Further investigation into the in vivo anti-tumor effects of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

understanding the PROTAC technology behind MS4077

An In-Depth Technical Guide to the PROTAC Technology Behind MS4077

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and PROTAC Technology

This compound is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5]. ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Unlike traditional small molecule inhibitors that block the enzymatic activity of a target protein, PROTACs represent a novel therapeutic modality that eliminates the target protein entirely from the cell.

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By simultaneously engaging both the target protein and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This compound exemplifies this technology by linking the ALK inhibitor ceritinib to the E3 ligase ligand pomalidomide, thereby targeting ALK for degradation via the Cereblon (CRBN) E3 ligase complex.

Mechanism of Action of this compound

The mechanism of action of this compound follows the canonical PROTAC pathway. It potently decreases the cellular levels of oncogenic ALK fusion proteins in a concentration- and time-dependent manner. The degradation of ALK induced by this compound is dependent on both Cereblon and the proteasome. This targeted degradation of ALK leads to the inhibition of its downstream signaling pathways, including the suppression of ALK auto-phosphorylation and STAT3 phosphorylation, ultimately inhibiting cancer cell proliferation.

The formation of the ternary complex (ALK-MS4077-CRBN) is the critical step in the mechanism of action. The efficiency of this process is influenced by the binding affinities of the warhead and the E3 ligase ligand, as well as the nature and length of the linker. The degradation process is catalytic, as a single molecule of this compound can induce the degradation of multiple ALK protein molecules.

Quantitative Data for this compound

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency in degrading ALK and inhibiting cancer cell growth.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) to ALK | N/A | 37 nM | |

| DC50 (50% Degradation Concentration) | SU-DHL-1 (NPM-ALK) | 3 ± 1 nM | |

| NCI-H2228 (EML4-ALK) | 34 ± 9 nM | ||

| IC50 (50% Inhibitory Concentration for Proliferation) | SU-DHL-1 | 46 ± 4 nM |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have been described in the scientific literature. Key experimental methodologies are summarized below.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A key step is the amide coupling reaction that connects the ceritinib-linker intermediate with the pomalidomide-linker intermediate. The full synthetic route and characterization data can be found in the supplementary information of the referenced publication.

Competitive Binding Assay

To determine the binding affinity of this compound to ALK, a competitive binding assay is employed. This assay measures the ability of this compound to compete with a known, high-affinity ligand for binding to the ALK protein. The dissociation constant (Kd) is then calculated from the competition curve.

Cell Culture

SU-DHL-1 (anaplastic large-cell lymphoma) and NCI-H2228 (non-small cell lung cancer) cell lines, which harbor NPM-ALK and EML4-ALK fusion proteins respectively, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

To assess the degradation of ALK, cells are treated with varying concentrations of this compound for a specified duration (e.g., 16 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for ALK, phospho-ALK, STAT3, phospho-STAT3, and a loading control (e.g., GAPDH or β-actin). The signal is then detected using a secondary antibody conjugated to a fluorescent or chemiluminescent probe. The intensity of the protein bands is quantified to determine the extent of degradation.

Cell Proliferation Assay

The anti-proliferative activity of this compound is evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a defined period (e.g., 3 days). Cell viability is then measured according to the manufacturer's protocol, and the IC50 value is calculated from the dose-response curve.

Rescue Experiments

To confirm that the observed degradation is mediated by the proteasome and the recruited E3 ligase, rescue experiments are performed. Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or an excess of the free E3 ligase ligand (pomalidomide) before the addition of this compound. The levels of ALK are then assessed by Western blotting. A rescue of ALK degradation in the presence of these inhibitors confirms the specific mechanism of action.

Visualizations

Signaling Pathway of this compound-Mediated ALK Degradation

Caption: Mechanism of this compound-induced ALK protein degradation.

Experimental Workflow for Evaluating this compound

Caption: Workflow for the in vitro evaluation of this compound.

Logical Relationship of PROTAC Components in this compound

Caption: The modular components of the this compound PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | ALK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to MS4077: A PROTAC-mediated Approach for Targeting ALK Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS4077, a potent and selective degrader of anaplastic lymphoma kinase (ALK) fusion proteins. This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of oncogenic ALK proteins, offering a promising therapeutic strategy for cancers driven by ALK rearrangements, such as non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document details the mechanism of action, quantitative efficacy, and relevant experimental methodologies associated with this compound.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to both the ALK protein and an E3 ubiquitin ligase component, Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of the ALK fusion protein, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional kinase inhibitors, which only block the enzymatic activity of the target protein. By eliminating the entire protein, this compound can potentially overcome resistance mechanisms associated with kinase domain mutations.[1][2] The degradation of ALK induced by this compound is confirmed to be dependent on both Cereblon and the proteasome.[1][2]

Signaling Pathways Affected

The ALK receptor tyrosine kinase, when constitutively activated through chromosomal rearrangements, drives several downstream signaling pathways critical for cancer cell proliferation, survival, and transformation.[1] By degrading the ALK fusion protein, this compound effectively shuts down these oncogenic signals. Key pathways inhibited by this compound-mediated ALK degradation include:

-

JAK-STAT Pathway: Inhibition of STAT3 phosphorylation has been observed following this compound treatment.

-

PI3K-AKT Pathway

-

mTOR Pathway

-

RAS-RAF-MEK-MAPK Pathway

Quantitative Data Summary

The following tables summarize the key quantitative metrics of this compound's performance in preclinical studies.

Table 1: Binding Affinity and Degradation Efficiency

| Parameter | Value | Cell Line | Fusion Protein | Notes |

| Binding Affinity (Kd) | 37 nM | - | ALK | Measures the binding affinity of this compound to the ALK protein. |

| DC50 | 3 ± 1 nM | SU-DHL-1 | NPM-ALK | Concentration for 50% degradation after 16-hour treatment. |

| DC50 | 34 ± 9 nM | NCI-H2228 | EML4-ALK | Concentration for 50% degradation after 16-hour treatment. |

Table 2: In Vitro Efficacy

| Parameter | Value | Cell Line | Notes |

| IC50 | 46 ± 4 nM | SU-DHL-1 | Concentration for 50% inhibition of cell proliferation after 3 days. |

| Inhibition of Phosphorylation | >90% at 100 nM | SU-DHL-1 | Inhibition of ALK Y1507 and STAT3 Y705 phosphorylation. |

| Protein Reduction | >90% at 100 nM | NCI-H2228 | Reduction of EML4-ALK protein levels. |

Experimental Protocols

While specific, detailed step-by-step protocols for the original studies on this compound are not publicly available, this section outlines the general methodologies for key experiments based on standard laboratory practices for PROTAC evaluation.

Cell Culture

-

SU-DHL-1 Cells (ALCL): These cells, expressing the NPM-ALK fusion protein, are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

NCI-H2228 Cells (NSCLC): These cells, harboring the EML4-ALK fusion protein, are also commonly grown in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

All cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in ALK fusion protein levels following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 16 hours).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against ALK, phospho-ALK (e.g., Y1507), STAT3, phospho-STAT3 (e.g., Y705), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo)

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

-

Reagent Addition: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control and plot the cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: ALK Signaling Pathways

Caption: Downstream signaling cascades activated by oncogenic ALK fusion proteins.

Diagram 2: this compound Mechanism of Action (PROTAC)

Caption: this compound induces ALK degradation via the ubiquitin-proteasome system.

Diagram 3: Experimental Workflow for this compound Evaluation

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Foundational Research on MS4077: A Technical Guide for ALK-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding MS4077, a potent degrader of Anaplastic Lymphoma Kinase (ALK), offering a comprehensive resource for professionals in oncology research and drug development. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts: this compound and ALK-Positive Cancers

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1]. These cancers, termed ALK-positive, are dependent on the perpetual signaling from the aberrant ALK fusion proteins for their growth and survival.

This compound is a Proteolysis Targeting Chimera (PROTAC), a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest[2][3]. As a heterobifunctional molecule, this compound consists of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[1]. This ternary complex formation (ALK-MS4077-CRBN) facilitates the ubiquitination of the ALK fusion protein, marking it for degradation by the 26S proteasome[4]. This mechanism of action fundamentally differs from traditional ALK inhibitors, which only block the kinase activity, by leading to the complete removal of the oncogenic protein.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and effectiveness in degrading ALK and inhibiting the proliferation of ALK-positive cancer cells.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | ALK | 37 nM | |

| Degradation Concentration (DC50) | SU-DHL-1 (NPM-ALK) | 3 ± 1 nM (16-hour treatment) | |

| NCI-H2228 (EML4-ALK) | 34 ± 9 nM (16-hour treatment) | ||

| Inhibitory Concentration (IC50) | SU-DHL-1 | 46 ± 4 nM (3-day treatment) | |

| NCI-H2228 | Less sensitive than SU-DHL-1 |

Signaling Pathways

Constitutively active ALK fusion proteins, such as NPM-ALK and EML4-ALK, trigger a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and transformation. The primary pathways activated include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. Research has shown that this compound-induced degradation of ALK leads to the inhibition of its auto-phosphorylation and the subsequent phosphorylation of downstream signaling mediators like STAT3.

The degradation of ALK by this compound is a multi-step process involving the ubiquitin-proteasome system.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of this compound.

Cell Culture

-

SU-DHL-1 Cells: Anaplastic large-cell lymphoma cell line expressing the NPM-ALK fusion protein.

-

NCI-H2228 Cells: Non-small cell lung cancer cell line expressing the EML4-ALK fusion protein variant 3.

Both cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis for ALK Degradation and Signaling

This protocol is used to assess the levels of ALK protein and the phosphorylation status of its downstream targets.

References

Exploratory Studies of MS4077 and Anaplastic Lymphoma Kinase (ALK) Degraders in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory studies and underlying principles for the use of MS4077, a potent Anaplastic Lymphoma Kinase (ALK) PROTAC (Proteolysis Targeting Chimera) degrader, in the context of neuroblastoma research. While direct studies on this compound in neuroblastoma are emerging, this guide leverages data from foundational studies on first-generation ALK degraders with a similar mechanism of action that have been evaluated in neuroblastoma models.

Introduction to ALK in Neuroblastoma and the PROTAC Approach

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system.[1] In neuroblastoma, the most common extracranial solid tumor in children, aberrant ALK activity is a key oncogenic driver.[1] Genetic alterations, including activating point mutations (e.g., F1174L, R1275Q), gene amplification, and overexpression, lead to constitutive activation of ALK and its downstream signaling pathways, promoting tumor cell proliferation and survival.[2][3][4] These alterations make ALK an attractive therapeutic target.

The PROTAC technology represents a novel therapeutic modality that induces the degradation of a target protein rather than just inhibiting its enzymatic activity. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ALK PROTAC degrader that links the ALK inhibitor ceritinib to a ligand for the E3 ligase cereblon.

Mechanism of Action of ALK PROTACs like this compound

The mechanism of action for an ALK PROTAC such as this compound involves the formation of a ternary complex between the ALK protein, the PROTAC molecule, and an E3 ubiquitin ligase (in this case, cereblon). This proximity induces the E3 ligase to transfer ubiquitin molecules to the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, leading to the elimination of the oncogenic signaling.

ALK Downstream Signaling Pathways in Neuroblastoma

Activated ALK in neuroblastoma signals through multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways converge to regulate transcription of genes involved in cell proliferation, survival, and differentiation. Notably, ALK signaling can also lead to the upregulation of the MYCN oncogene, a key driver of aggressive neuroblastoma.

Quantitative Data

While specific data for this compound in neuroblastoma cell lines is not yet widely published, the following tables summarize the known quantitative data for this compound in other cancer cell lines and for a first-generation ALK degrader in neuroblastoma cell lines.

Table 1: In Vitro Activity of this compound in Non-Neuroblastoma Cell Lines

| Compound | Cell Line | Cancer Type | Target | Metric | Value | Reference |

| This compound | - | - | ALK | Kd | 37 nM | |

| This compound | SU-DHL-1 | Lymphoma | NPM-ALK | DC50 (16h) | 3 ± 1 nM | |

| This compound | NCI-H2228 | Lung Cancer | EML4-ALK | DC50 (16h) | 34 ± 9 nM | |

| This compound | SU-DHL-1 | Lymphoma | Cell Proliferation | IC50 (3 days) | 46 ± 4 nM |

Table 2: In Vitro Activity of a First-Generation ALK Degrader (TAE684-based) in Neuroblastoma Cell Lines

| Cell Line | ALK Status | Metric | Value |

| Kelly | F1174L mutation | IC50 | ~10-100 nM |

| NB-1 | Amplification | IC50 | ~10-100 nM |

| SK-N-SH | Wild-type | IC50 | >10 µM |

Data for Table 2 is extrapolated from graphical representations in "Chemically Induced Degradation of Anaplastic Lymphoma Kinase" by Zhang et al. and should be considered approximate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational studies of ALK degraders in neuroblastoma.

Cell Culture and Maintenance

-

Cell Lines: Neuroblastoma cell lines such as Kelly (harboring ALK F1174L mutation) and NB-1 (with ALK amplification) are commonly used. SK-N-SH (ALK wild-type) can be used as a negative control.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for ALK Degradation

This protocol is used to quantify the reduction in ALK protein levels following treatment with a degrader.

-

Cell Seeding and Treatment: Plate neuroblastoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ALK degrader (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ALK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the percentage of ALK protein remaining relative to the loading control and normalized to the DMSO-treated sample.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell proliferation and cytotoxicity.

-

Cell Seeding: Seed neuroblastoma cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ALK degrader or DMSO control for a period of 72 hours.

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

Experimental Workflow Diagram

Conclusion and Future Directions

The exploratory studies of first-generation ALK degraders in neuroblastoma cell lines have demonstrated the potential of this therapeutic strategy. These compounds induce potent degradation of oncogenic ALK and inhibit cell proliferation in ALK-dependent neuroblastoma models. This compound, as a potent ALK degrader, represents a promising candidate for further investigation in this disease.

Future research should focus on obtaining direct quantitative data for this compound in a panel of neuroblastoma cell lines with different ALK alterations. Furthermore, in vivo studies using neuroblastoma xenograft models will be crucial to assess the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of this compound. The exploration of combination therapies, potentially with standard-of-care chemotherapy or other targeted agents, may also provide avenues to overcome potential resistance mechanisms and enhance anti-tumor activity. This technical guide provides the foundational knowledge and protocols to advance such research efforts.

References

The PROTAC MS4077: A-Technical Deep Dive into its Binding Affinity and Degradation of Anaplastic Lymphoma Kinase (ALK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of MS4077, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2][3] this compound represents a novel therapeutic strategy by not just inhibiting ALK, but by mediating its targeted destruction.[4]

Quantitative Binding Affinity and Degradation Efficacy of this compound

This compound is a heterobifunctional molecule that links an ALK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon.[5] This dual binding initiates the ubiquitination and subsequent proteasomal degradation of the ALK protein. The efficacy of this compound has been quantified through various in vitro assays, the results of which are summarized below.

| Parameter | Value | Cell Line / Assay Conditions | Description |

| Binding Affinity (Kd) | 37 nM | Competitive Binding Assay | Measures the direct binding affinity of this compound to the ALK protein. |

| Cell Proliferation Inhibition (IC50) | 46 ± 4 nM | SU-DHL-1 (ALK-positive lymphoma) | Concentration of this compound required to inhibit the growth of ALK-driven cancer cells by 50%. |

| ALK Protein Degradation (DC50) | 3 ± 1 nM | SU-DHL-1 (NPM-ALK) | Concentration of this compound that results in a 50% reduction of NPM-ALK fusion protein levels after a 16-hour treatment. |

| ALK Protein Degradation (DC50) | 34 ± 9 nM | NCI-H2228 (EML4-ALK) | Concentration of this compound that results in a 50% reduction of EML4-ALK fusion protein levels after a 16-hour treatment. |

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between ALK and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the polyubiquitination of ALK and its subsequent degradation by the proteasome. This degradation effectively shuts down all downstream signaling pathways activated by oncogenic ALK.

Activated ALK typically promotes cell survival, proliferation, and transformation through several key signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. By eliminating the ALK protein, this compound abrogates the phosphorylation and activation of crucial downstream effectors like STAT3.

Mechanism of this compound-induced ALK degradation.

ALK signaling pathways inhibited by this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the binding and activity of this compound.

ALK Competitive Binding Assay (for Kd Determination)

This assay indirectly measures the binding affinity of the unlabeled this compound by quantifying its ability to displace a labeled tracer from the ALK protein.

-

Reagent Preparation : Prepare a buffer solution suitable for the binding assay (e.g., PBS with 0.1% BSA). A known, labeled (e.g., fluorescent) ALK ligand is used as the tracer.

-

Assay Plate Setup : In a multi-well plate, add a constant concentration of the recombinant ALK protein and the labeled tracer to each well.

-

Compound Addition : Add serial dilutions of this compound to the wells. Include control wells with no this compound (maximum tracer binding) and wells with a saturating concentration of a known high-affinity ALK inhibitor (background signal).

-

Incubation : Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Detection : Measure the signal from the bound tracer using an appropriate plate reader (e.g., fluorescence polarization or FRET).

-

Data Analysis : The data is plotted as the signal versus the log of the this compound concentration. The IC50 (the concentration of this compound that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve. The Ki, which is analogous to the Kd for competitive binding, is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the labeled tracer.

Cell Viability Assay (for IC50 Determination)

This assay determines the concentration of this compound required to inhibit cell growth by 50%.

-

Cell Seeding : Seed ALK-positive cancer cells (e.g., SU-DHL-1) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound for a specified period (e.g., 3 days). Include DMSO-treated cells as a vehicle control.

-

Reagent Addition : Add a cell viability reagent, such as CellTiter-Glo®, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Incubation and Measurement : Incubate the plate according to the manufacturer's instructions (e.g., 10 minutes at room temperature) and then measure the luminescence using a luminometer.

-

Data Analysis : Normalize the luminescence readings to the vehicle control. The IC50 value is calculated by plotting the normalized cell viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blotting for ALK Degradation (for DC50 Determination)

This protocol is used to visualize and quantify the reduction in ALK protein levels following treatment with this compound.

Experimental workflow for determining DC50 of this compound.

-

Cell Treatment and Lysis : Culture ALK-positive cells (e.g., SU-DHL-1 or NCI-H2228) and treat them with various concentrations of this compound for a set time (e.g., 16 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE : Denature the protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific for ALK overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH) to normalize the results.

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis : Quantify the intensity of the ALK and loading control bands using densitometry software. Normalize the ALK band intensity to the loading control. The DC50 is calculated by plotting the percentage of remaining ALK protein against the log of the this compound concentration and fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

An In-Depth Technical Guide to the Downstream Signaling Effects of MS4077

Abstract

MS4077 is a potent and specific hetero-bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC) designed to target Anaplastic Lymphoma Kinase (ALK) for degradation.[1][2][3][4] ALK is a receptor tyrosine kinase that, when activated through mutation, fusion, or amplification, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[5] this compound leverages the cell's own ubiquitin-proteasome system to eliminate ALK protein, thereby providing a powerful alternative to traditional kinase inhibition. This document serves as a technical guide to the mechanism of action of this compound, its downstream signaling consequences, and the key experimental protocols used for its characterization.

Mechanism of Action: Targeted Protein Degradation

This compound operates as a molecular bridge, simultaneously binding to the ALK protein and an E3 ubiquitin ligase component, Cereblon (CRBN). The molecule itself is composed of a ligand derived from the ALK inhibitor ceritinib, a flexible linker, and a ligand based on pomalidomide, which binds to Cereblon. This induced proximity between ALK and the E3 ligase complex facilitates the poly-ubiquitination of ALK. The ubiquitinated ALK is then recognized and degraded by the 26S proteasome. This degradation-based approach eliminates both the enzymatic and potential scaffolding functions of the ALK protein.

Quantitative Efficacy of this compound

This compound demonstrates high-affinity binding to ALK and potently induces its degradation, leading to the inhibition of cancer cell proliferation. The key efficacy parameters have been quantified in ALK-positive cancer cell lines, primarily the anaplastic large-cell lymphoma line SU-DHL-1 (expressing NPM-ALK fusion) and the non-small cell lung cancer line NCI-H2228 (expressing EML4-ALK fusion).

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line / Condition | Citation |

|---|---|---|---|

| Binding Affinity (Kd) | 37 nM | ALK Protein | |

| Degradation (DC₅₀) | 3 ± 1 nM | SU-DHL-1 (NPM-ALK) | |

| Degradation (DC₅₀) | 34 ± 9 nM | NCI-H2228 (EML4-ALK) |

| Proliferation (IC₅₀) | 46 ± 4 nM | SU-DHL-1 | |

Downstream Signaling Effects

The degradation of the ALK protein effectively shuts down its downstream oncogenic signaling cascades. Activated ALK normally promotes cell growth, proliferation, and survival by activating several key pathways. This compound-mediated degradation of ALK leads to a potent and sustained inhibition of these pathways, most notably observed through the reduction of protein phosphorylation.

The primary and most directly measured downstream effect is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. By degrading ALK, this compound prevents the auto-phosphorylation of ALK itself (e.g., at tyrosine 1507), which is a prerequisite for its kinase activity and subsequent phosphorylation of downstream substrates like STAT3. Other critical ALK-driven pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

Table 2: Effects on Downstream Signaling Markers in SU-DHL-1 Cells

| Marker | Concentration | Result | Citation |

|---|---|---|---|

| ALK Phosphorylation (Y1507) | 100 nM | >90% Inhibition |

| STAT3 Phosphorylation (Y705) | 100 nM | >90% Inhibition | |

Experimental Protocols

The characterization of this compound involves standard cell and molecular biology techniques to assess protein degradation, signaling pathway inhibition, and cellular viability.

Western Blot for Protein Degradation and Phosphorylation

This protocol is used to quantify the levels of total ALK protein and the phosphorylation status of its downstream targets.

Methodology:

-

Cell Culture and Treatment: Culture SU-DHL-1 or NCI-H2228 cells in appropriate media. Seed cells and allow them to adhere or stabilize. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for a specified time, typically 16-24 hours.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against total ALK, phospho-ALK (Y1507), total STAT3, phospho-STAT3 (Y705), and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize protein of interest signals to the loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed SU-DHL-1 or NCI-H2228 cells in 96-well opaque plates at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a period of 3 days. Include wells with vehicle control (DMSO) for 100% viability and wells with a potent cytotoxic agent or no cells for background measurement.

-

Luminescence-Based Viability Readout (e.g., CellTiter-Glo®):

-

After the incubation period, equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Mix on an orbital shaker to induce lysis.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ALK | TargetMol [targetmol.com]

- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

Introduction to MS4077: A PROTAC-Based Anaplastic Lymphoma Kinase (ALK) Degrader

An in-depth technical guide on the basic research applications of the ALK degrader MS4077 for researchers, scientists, and drug development professionals.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been implicated as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), often through chromosomal rearrangements, gene amplification, or mutations.[1][2] The activation of ALK triggers several downstream signaling cascades, such as JAK-STAT, PI3K-AKT, and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[2][3] While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies.[1]

This compound is a PROteolysis TArgeting Chimera (PROTAC) designed to specifically induce the degradation of ALK. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This compound is composed of a ligand that binds to ALK (a derivative of the ALK inhibitor Ceritinib) and a ligand for the Cereblon (CRBN) E3 ligase, connected by a linker. This targeted protein degradation approach offers a distinct mechanism of action compared to traditional inhibition, providing a valuable tool for basic research and potentially overcoming inhibitor resistance.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system. It forms a ternary complex between the ALK protein and the E3 ubiquitin ligase Cereblon. This proximity facilitates the transfer of ubiquitin molecules to ALK, marking it for recognition and degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple ALK protein molecules. The degradation is dependent on both Cereblon and a functional proteasome.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The key parameters are summarized below.

| Parameter | Value | Cell Line | Conditions | Citation |

| Binding Affinity (Kd) | 37 nM | - | Binding to ALK protein | |

| Degradation (DC50) | 3 ± 1 nM | SU-DHL-1 (NPM-ALK) | 16-hour treatment | |

| Degradation (DC50) | 34 ± 9 nM | NCI-H2228 (EML4-ALK) | 16-hour treatment | |

| Proliferation (IC50) | 46 ± 4 nM | SU-DHL-1 | 3-day treatment |

Biological Effects and Downstream Signaling

This compound potently reduces the levels of ALK fusion proteins in a concentration- and time-dependent manner in cancer cell lines. This degradation effectively inhibits ALK's downstream signaling pathways. A primary pathway affected is the STAT3 signaling cascade. Treatment with this compound leads to a significant reduction in the autophosphorylation of ALK and the subsequent phosphorylation of STAT3 at Y705. In SU-DHL-1 cells, over 90% inhibition of both ALK and STAT3 phosphorylation is achieved at a 100 nM concentration of this compound.

Experimental Protocols

Cell Culture and Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

-

Cell Seeding : Seed SU-DHL-1 or NCI-H2228 cells in 96-well plates at an appropriate density.

-

Compound Preparation : Prepare a serial dilution of this compound in culture medium. Concentrations typically range from 1 pM to 10 µM.

-

Treatment : Add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for 3 days (72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment : Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

-

Data Analysis : Plot the cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Protein Degradation and Phosphorylation

This protocol is used to assess the degradation of ALK and the phosphorylation status of downstream targets like STAT3.

-

Cell Treatment : Plate SU-DHL-1 or NCI-H2228 cells and treat them with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time, typically 16 hours for DC50 determination.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ALK, phospho-ALK (Y1507), STAT3, phospho-STAT3 (Y705), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification : Densitometrically quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation (for DC50) or changes in phosphorylation.

General Experimental Workflow

The following diagram outlines a typical workflow for characterizing the activity of this compound in a basic research setting.

Conclusion

This compound is a potent and specific PROTAC degrader of ALK fusion proteins. Its ability to induce rapid and robust degradation of ALK provides a powerful tool for studying ALK-dependent signaling pathways and for exploring targeted protein degradation as a therapeutic strategy in ALK-driven cancers. The detailed quantitative data and protocols provided herein serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations of ALK biology and cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for MS4077 in SU-DHL-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4077 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK).[1][2][3] In SU-DHL-1 cells, an anaplastic large cell lymphoma cell line, the NPM-ALK fusion protein is a key driver of oncogenesis.[4][5] this compound functions by hijacking the cell's natural protein disposal system to induce the degradation of the NPM-ALK protein, leading to the inhibition of downstream signaling pathways and ultimately suppressing cell proliferation. These application notes provide detailed protocols for the use of this compound in SU-DHL-1 cell lines, including cell culture, viability assays, and methods to assess protein degradation and signaling pathway modulation.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome. The degradation of ALK leads to the suppression of downstream signaling cascades, including the JAK-STAT and PI3K-AKT pathways, which are critical for the growth and survival of SU-DHL-1 cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in SU-DHL-1 Cells

| Parameter | Value | Experimental Conditions | Reference |

| Binding Affinity (Kd) to ALK | 37 nM | Biochemical Assay | |

| NPM-ALK Degradation (DC50) | 3 ± 1 nM | 16-hour treatment | |

| Cell Proliferation Inhibition (IC50) | 46 ± 4 nM | 3-day treatment |

Table 2: Time-Dependent Degradation of NPM-ALK in SU-DHL-1 Cells Treated with this compound

| Treatment Time | NPM-ALK Protein Level (relative to control) | Experimental Conditions | Reference |

| 2 hours | Significant inhibition of p-ALK and p-STAT3 | 30 nM this compound | |

| 4 hours | >50% degradation of NPM-ALK | 30 nM this compound | |

| 16 hours | Maximum degradation of NPM-ALK | 30 nM this compound | |

| 24 hours | Sustained degradation of NPM-ALK | 30 nM this compound |

Experimental Protocols

SU-DHL-1 Cell Culture

SU-DHL-1 cells are grown in suspension and require specific culture conditions for optimal growth and viability.

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding Density: Maintain cell density between 8.0 x 10^4 and 2.0 x 10^5 cells/mL for routine passaging.

-

Subculturing: When the cell concentration reaches 1.0 x 10^6 to 1.5 x 10^6 cells/mL, subculture by diluting the cells to the recommended seeding density. A split ratio of 1:4 to 1:12 is recommended. Feed the cells every 2 to 3 days by adding fresh medium.

-

Cryopreservation: Resuspend cells in complete growth medium supplemented with 20% FBS and 10% DMSO.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of SU-DHL-1 cells in a 96-well format.

-

Materials:

-

SU-DHL-1 cells

-

Complete RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed 5,000 SU-DHL-1 cells in 100 µL of complete medium per well in an opaque-walled 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader.

-

Western Blotting for NPM-ALK Degradation and Signaling

This protocol is to assess the levels of NPM-ALK, phosphorylated ALK (p-ALK), and phosphorylated STAT3 (p-STAT3) in SU-DHL-1 cells following treatment with this compound.

-

Materials:

-

SU-DHL-1 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed SU-DHL-1 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound or for different time points.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysates by centrifugation at 12,000 rpm for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry analysis can be performed to quantify the protein levels, normalizing to a loading control like GAPDH.

-

Immunoprecipitation to Demonstrate Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between NPM-ALK and the CRBN E3 ligase in SU-DHL-1 cells.

-

Materials:

-

SU-DHL-1 cells

-

This compound

-

MG-132 (proteasome inhibitor)

-

Immunoprecipitation (IP) lysis buffer

-

Anti-ALK or Anti-CRBN antibody for IP

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents (as described above)

-

-

Procedure:

-

Treat SU-DHL-1 cells with this compound (e.g., 100 nM) and a proteasome inhibitor like MG-132 (20 µM) for 4-6 hours. The proteasome inhibitor is crucial to prevent the degradation of the ubiquitinated ALK and stabilize the ternary complex.

-

Harvest and lyse the cells in IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the IP antibody (e.g., anti-ALK) overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the bound proteins from the beads using elution buffer and by boiling.

-

Analyze the eluted proteins by Western blotting using antibodies against CRBN and ALK to detect the co-immunoprecipitated proteins.

-

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in SU-DHL-1 cells.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound | ALK | TargetMol [targetmol.com]

- 3. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

Application Notes and Protocols for MS4077 in NCI-H2228 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4077 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). In non-small cell lung cancer (NSCLC) cells harboring ALK fusions, such as the NCI-H2228 cell line which expresses the EML4-ALK variant 3, this compound offers a therapeutic strategy by eliminating the oncogenic driver protein.[1] This document provides a detailed experimental guide for utilizing this compound in NCI-H2228 cells, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the ALK fusion protein, marking it for degradation by the proteasome.[1][2] The elimination of EML4-ALK leads to the suppression of downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways, which are crucial for the proliferation and survival of NCI-H2228 cells.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on NCI-H2228 cells.

Table 1: Dose-Dependent Degradation of EML4-ALK by this compound

| This compound Concentration (nM) | EML4-ALK Protein Level (% of Control) | Treatment Time |

| 0 (Vehicle) | 100 | 16 hours |

| 10 | Not specified | 16 hours |

| 34 (DC50) | 50 ± 9 | 16 hours |

| 100 | < 10 | 16 hours |

Table 2: Time-Course of EML4-ALK Degradation by this compound

| Treatment Time (hours) | EML4-ALK Protein Level (% of Control at 60 nM this compound) |

| 0 | 100 |

| 8 | Significant Degradation Observed |

| 16 | Maximum Degradation Observed |

| 24 | Sustained Degradation |

Table 3: Effect of this compound on NCI-H2228 Cell Viability

| This compound Concentration | Cell Viability (% of Control) | Treatment Time |

| Various Concentrations | Less sensitive compared to SU-DHL-1 cells | 72 hours |

Note: The IC50 for the ALK-positive lymphoma cell line SU-DHL-1 is 46 ± 4 nM after 72 hours of treatment.

Mandatory Visualizations

Caption: Mechanism of this compound-induced EML4-ALK degradation.

Caption: Key downstream signaling pathways of EML4-ALK.

Caption: General workflow for studying this compound effects.

Experimental Protocols

Protocol 1: NCI-H2228 Cell Culture

Materials:

-

NCI-H2228 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture NCI-H2228 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium at the desired density.

Protocol 2: Western Blotting for ALK Degradation and Signaling Pathway Analysis

Materials:

-

Treated and untreated NCI-H2228 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed NCI-H2228 cells and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 3: Cell Viability (MTT) Assay

Materials:

-

NCI-H2228 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-